4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C21H17N5OS. It is known for its unique structure, which includes a triazole ring, a pyridine ring, and a benzyloxyphenyl group.
Preparation Methods
The synthesis of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 3-(benzyloxy)benzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands .
Chemical Reactions Analysis
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups .
Scientific Research Applications
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but includes a methoxy group and a methylphenyl group, which may alter its chemical and biological properties.
4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)benzamide: This compound differs by having a benzamide group instead of a triazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H17N5OS |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H17N5OS/c28-21-25-24-20(18-9-5-11-22-14-18)26(21)23-13-17-8-4-10-19(12-17)27-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,28)/b23-13+ |
InChI Key |
WLEAPQJVLQDRSH-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CN=CC=C4 |
Origin of Product |
United States |
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